2-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
2-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
2-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
2-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be compared with other similar compounds, such as:
2-chloro-N-(4-methoxyphenyl)benzamide: Lacks the oxadiazole ring, which may result in different biological activities.
2-chloro-N-(4-ethoxyphenyl)benzamide: Contains an ethoxy group instead of a methoxy group, which can affect its chemical reactivity and biological properties.
2-chloro-N-(4-methylphenyl)benzamide: Contains a methyl group instead of a methoxy group, leading to differences in its chemical and biological behavior.
Properties
Molecular Formula |
C16H12ClN3O3 |
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Molecular Weight |
329.74 g/mol |
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-11-8-6-10(7-9-11)14-15(20-23-19-14)18-16(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
InChI Key |
IKSKIRZRTLOMEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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